3-(3-Methoxypropyl)pyrrolidine is an organic compound classified as a pyrrolidine derivative. It features a pyrrolidine ring substituted with a 3-methoxypropyl group, which contributes to its unique chemical properties and potential applications. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its structural characteristics that may influence biological activity.
3-(3-Methoxypropyl)pyrrolidine falls under the category of alkaloids, which are naturally occurring compounds containing basic nitrogen atoms. Pyrrolidine derivatives are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
The synthesis of 3-(3-Methoxypropyl)pyrrolidine can be achieved through various methods, including:
The synthesis typically involves starting materials such as 3-methoxypropylamine and carbonyl compounds or other suitable precursors. The reaction conditions, including temperature and solvent choice, play critical roles in determining yield and purity.
The molecular formula for 3-(3-Methoxypropyl)pyrrolidine is . The structure consists of a five-membered pyrrolidine ring with a methoxypropyl substituent at the third position.
3-(3-Methoxypropyl)pyrrolidine can participate in various chemical reactions typical of pyrrolidine derivatives:
The reactivity of the compound is influenced by the presence of the methoxy group, which can participate in hydrogen bonding and affect steric hindrance during reactions.
While specific mechanisms related to 3-(3-Methoxypropyl)pyrrolidine are not extensively documented, pyrrolidine derivatives generally interact with biological targets through:
Studies on similar pyrrolidine compounds suggest that structural modifications can significantly impact their biological activities, including analgesic and anticonvulsant effects .
Relevant data includes melting point (if available) and boiling point which are essential for practical applications in laboratory settings.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery due to its exceptional versatility and favorable physicochemical properties. Its significance is underscored by its presence in 37 FDA-approved drugs, ranking it among the top five most utilized non-aromatic nitrogen heterocycles [1]. The scaffold's three-dimensional (3D) coverage, enabled by pseudorotation—a phenomenon where the ring adopts multiple energetically favorable conformations—allows for extensive exploration of pharmacophore space [1]. This non-planarity contrasts sharply with flat aromatic systems, providing enhanced structural diversity critical for interacting with enantioselective biological targets like proteins [1].
Key molecular descriptors highlight pyrrolidine's drug-like properties: a polar surface area (PSA) of 16.464 Ų, hydrogen-bonding capacity (DonorHB: 1.0, AcceptHB: 1.5), and moderate lipophilicity (LogP: 0.459) [1]. These parameters facilitate optimal absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of stereogenic carbons (up to four per ring) enables the synthesis of stereoisomers, which is crucial for achieving target selectivity and reducing off-target effects, aligning with FDA guidelines on stereoisomeric drugs [1] [5].
Table 1: Comparative Molecular Descriptors of Pyrrolidine vs. Related Scaffolds
Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.464 | 13.964 |
Hydrogen Bond Acceptors | 0 | 1.5 | 0.5 |
CI_LogS | -2.709 | 0.809 | -0.542 |
3-(3-Methoxypropyl)pyrrolidine exemplifies strategic modifications of the pyrrolidine core to optimize pharmacological activity. The 3-position substitution introduces a chiral center, while the methoxypropyl side chain enhances polarity and conformational flexibility. The methoxy group (–OCH₃) contributes to hydrogen-bond acceptance, increasing solubility and improving target engagement through polar interactions [4]. This moiety’s electron-donating character also influences electron density distribution across the ring, potentially modulating binding affinity to biomolecular targets [2].
Spiropyrrolidine derivatives, such as those incorporating selenocyanate groups (e.g., spiro[6-methoxytetralin-1,3′-pyrrolidine] selenocyanates), demonstrate how pyrrolidine functionalization expands therapeutic utility. These compounds counteract cadmium-induced hepatotoxicity by reducing lipid peroxidation and upregulating detoxifying enzymes like glutathione S-transferase (GST), highlighting the scaffold's adaptability in designing organoprotective agents [2]. The alkyl chain length in such derivatives (e.g., n-butyl vs. n-hexyl) directly impacts biological efficacy, emphasizing the pharmacophoric importance of substituent optimization [2].
Pyrrolidine-based drug development has evolved from natural product isolation to rational design. Early therapeutics like the antihistamine clemastine and the antipsychotic procyclidine established foundational SAR principles [3]. The 1980s–2000s saw diversification into neurological agents (e.g., aniracetam for Alzheimer’s) and cardiovascular drugs (e.g., bepridil for hypertension), leveraging pyrrolidine’s stereochemical versatility [3] [5].
Synthetic methodologies have advanced significantly:
Recent FDA approvals (2022) include daridorexant (insomnia) and futibatinib (FGFR inhibitor), underscoring the scaffold's enduring relevance in oncology and CNS disorders [3]. Hybrid strategies now integrate pyrrolidine with pharmacophores like benzenesulfonamide or oxadiazole, yielding multi-target inhibitors (e.g., AChE/hCA inhibitors) with enhanced efficacy [3].
Table 2: Clinically Approved Pyrrolidine-Containing Therapeutics
Drug | Therapeutic Area | Key Structural Features |
---|---|---|
Clemastine | Antihistaminic | Diphenylmethyl-pyrrolidine |
Procyclidine | Anticholinergic | N-Cyclohexyl-pyrrolidine |
Aniracetam | Anti-Alzheimer’s | 2-Oxopyrrolidine acetamide |
Bepridil | Antihypertensive | Pyrrolidine with benzimidazole |
Daridorexant | Insomnia (FDA 2022) | Fused imidazopyridine-pyrrolidine |
Futibatinib | Cholangiocarcinoma (FDA 2022) | Pyrrolidine-phosphinyloxy core |
Table 3: Evolution of Synthetic Strategies for Pyrrolidine Derivatives
Era | Synthetic Method | Key Advancement | Application Example |
---|---|---|---|
1910s | Pictet–Spengler Condensation | Acid-catalyzed cyclization | THIQ scaffolds |
1980s | Chiral Auxiliary-Mediated PS | Enantioselective synthesis (e.g., Andersen reagent) | (+) Salsolidine |
2000s | Organocatalyzed PS | (R)-TRIP/(S)-BINOL catalysts | (R)-(+)-Crispine A |
2010s | Microwave-Assisted PS | Rapid cyclization (98% yield in 15 min) | 1-Aryl pyrrolidines |
2020s | Hybrid PS/Bischler–Nepieralski | Biomimetic total synthesis | Dysoxylum alkaloids |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1